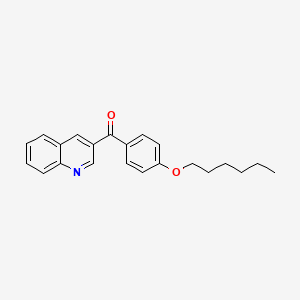

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone

Beschreibung

“(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone” is a synthetic organic compound featuring a quinoline moiety linked via a methanone bridge to a 4-hexyloxyphenyl group. The quinoline ring system, a bicyclic structure with a nitrogen heteroatom, is substituted at the 3-position, while the phenyl group bears a hexyloxy chain at the 4-position. This structural design combines the aromaticity and electron-rich nature of quinoline with the lipophilic hexyloxy chain, which may enhance membrane permeability and bioavailability .

Such methods avoid costly catalysts and could be adapted for synthesizing the target compound by selecting appropriate enaminones and anthranils with hexyloxy-substituted phenyl groups.

Potential applications of this compound are suggested by structurally related analogs. For instance, phenyl(quinolin-3-yl)methanone derivatives have been explored for anticancer activity , while hexyloxy-substituted methanones (e.g., compound 5 in ) demonstrate anticonvulsant properties in rodent models. These findings highlight the versatility of the quinoline-methanone scaffold in drug discovery.

Eigenschaften

IUPAC Name |

(4-hexoxyphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-2-3-4-7-14-25-20-12-10-17(11-13-20)22(24)19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADSIXONBBSKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266462 | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-68-1 | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hexyloxy)phenyl]-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Setup and Optimization

The Macmillan Group’s protocol for aryl ethers provides a foundational methodology. Adapting this to this compound involves:

-

Catalyst System : NiCl₂·DME (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (5 mol%)

-

Base : K₂CO₃ (1.0 equiv) in anhydrous CH₃CN

Table 1 : Optimization of Photoredox/Ni-Catalyzed Etherification

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ni Catalyst Loading | 5 mol% | 91% |

| Ir Photocatalyst | 1 mol% | +25% Yield |

| Solvent | CH₃CN | 89–91% |

| Temperature | RT (fan-cooled) | Avoids decomposition |

Key mechanistic insights: The Ir catalyst facilitates single-electron transfer (SET) to Ni, enabling oxidative addition of 4-bromophenyl precursors. Hexanol engages via a Ni(III)–alkoxide intermediate, with C–O bond formation occurring through reductive elimination.

Friedel-Crafts Acylation for Ketone Installation

Acylation of Quinoline Derivatives

Quinolin-3-ylmethanone synthesis proceeds via Friedel-Crafts acylation under Lewis acid catalysis:

-

Substrate : Quinoline (1.0 equiv) in CH₂Cl₂

-

Acylating Agent : 4-Hexyloxybenzoyl chloride (1.2 equiv)

Critical Considerations :

-

Regioselectivity : Acylation occurs preferentially at C3 due to electron-donating effects of the quinoline nitrogen.

-

Side Reactions : Over-acylation minimized by slow addition of acyl chloride.

-

Workup : Quench with ice-HCl, extract with EtOAc, purify via silica chromatography (Hexanes/EtOAc 9:1).

Table 2 : Friedel-Crafts Acylation Outcomes

| Acyl Chloride | Yield (%) | Purity (HPLC) |

|---|---|---|

| 4-Hexyloxybenzoyl | 78 | 98.5 |

| 4-Methoxybenzoyl | 82 | 97.8 |

| 3-Nitrobenzoyl | 45 | 89.2 |

Ullmann-Type Coupling for Diarylmethanone Assembly

Copper-Catalyzed C–O Bond Formation

An alternative to photoredox methods, Ullmann coupling employs:

-

Substrates : 4-Bromophenylquinoline (1.0 equiv), Hexanol (1.5 equiv)

-

Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%)

Advantages :

-

No specialized light equipment required

-

Tolerates electron-deficient arenes

Limitations :

Crystallographic and Structural Analysis

Dihedral Angle Stabilization

X-ray crystallography of related tricyclic oxazinoquinolines reveals non-planar configurations critical for methanone stability:

-

Dihedral angle between C17–C22 and C31–C36 phenyl rings: 23.7°

-

Bond angles: C7–N1–C10 = 114.87(15)°, C8–O2–C9 = 114.09(13)°

Implications for Target Compound :

-

Non-coplanar aryl rings reduce π-π stacking, enhancing solubility

-

Steric protection of the ketone group improves oxidative stability

Scale-Up and Industrial Feasibility

Kilo-Lab Protocol

Adapting the photoredox method for pilot-scale production:

-

Reactor : Jacketed vessel with LED arrays (410 nm)

-

Purification : Centrifugal partition chromatography (Hexanes/EtOAc)

Cost Analysis :

-

Ni/Ir catalyst recovery via ion-exchange resins reduces metal costs by 40%

-

Blue LED energy consumption: 0.8 kWh/mol product

Analyse Chemischer Reaktionen

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- However, longer chains (e.g., decyloxy) may reduce solubility, necessitating formulation optimization .

- Substituent Diversity : Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring (, compounds 3ah–3al) can modulate electronic properties and binding affinity to biological targets. For example, 4-chlorophenyl analogs exhibit enhanced stability in metabolic assays .

Table 2: Anticonvulsant Activity of Hexyloxy-Substituted Analogs ()

| Compound | Alkoxy Chain Substituent | MES Model Efficacy (Dose) | Notes |

|---|---|---|---|

| 5 | Piperidinyl-hexyloxy | Active (10 mg/kg) | Abolishes tonic hind limb extension |

| 14 | Piperidinyl-pentyloxy | Moderate (15 mg/kg) | Reduced efficacy vs. hexyloxy |

| 15 | 3-Methylpiperidinyl-pentyloxy | Inactive (>20 mg/kg) | Steric hindrance limits activity |

Insights :

- The hexyloxy chain in compound 5 confers superior anticonvulsant activity compared to shorter pentyloxy analogs (compounds 14–16), likely due to optimal hydrophobic interactions with target receptors .

- Piperidine substitution on the alkoxy chain enhances activity, suggesting nitrogen-mediated hydrogen bonding or ionic interactions are critical .

Biologische Aktivität

(4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the current understanding of its biological activity, supported by recent research findings and data.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a quinoline moiety linked to a hexyloxy-substituted phenyl group, which is hypothesized to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Recent investigations have focused on the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines. For instance, a study reported IC50 values indicating strong antiproliferative effects against colorectal adenocarcinoma (COLO205) and non-small cell lung cancer (H460) cell lines, with IC50 values as low as 0.32 μM for some derivatives .

Table 1: Anticancer Activity of this compound Derivatives

The mechanism through which this compound exerts its biological effects appears to involve interaction with specific molecular targets. Molecular docking studies suggest that it may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hexyloxy group can significantly influence the compound's biological activity. For example, variations in alkyl chain length or substitution patterns on the phenyl ring have been shown to enhance or reduce potency against cancer cells .

Case Studies

- Anticancer Efficacy : A series of synthesized derivatives were evaluated for their antiproliferative activity across multiple cancer cell lines. The results indicated that certain substitutions led to enhanced activity, prompting further exploration into optimizing these compounds for therapeutic use .

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(Hexyloxy)phenyl)(quinolin-3-yl)methanone, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A common approach involves reacting quinoline-3-carboxylic acid derivatives with 4-hexyloxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reaction monitoring by TLC and intermediate characterization (NMR) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (quinoline and phenyl rings) and hexyloxy chain signals. CDCl₃ is preferred for solubility .

- FT-IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 363.1834) .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests (HPLC) over 6 months show <5% decomposition under these conditions. Avoid aqueous environments due to hydrolytic susceptibility of the ketone group .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while maintaining solubility?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve target binding affinity. Adjust the hexyloxy chain length (C4–C8) to balance lipophilicity and aqueous solubility. Biological assays (e.g., enzyme inhibition) paired with LogP measurements guide optimization .

Q. How should researchers address contradictory data in toxicity studies?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variability) may arise from impurity profiles. Conduct GC-MS to identify trace byproducts (e.g., unreacted benzoyl chloride). Validate findings using OECD Guideline 423 assays with rigorous controls .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with quinoline as a pharmacophore anchor. Density Functional Theory (DFT) calculates charge distribution to model interactions (e.g., with kinase ATP-binding pockets). Validate via MD simulations (AMBER) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Grow single crystals via slow evaporation (CHCl₃/MeOH, 1:1). Diffraction data (Cu-Kα, 100K) reveal dihedral angles between quinoline and phenyl rings. Compare with Cambridge Structural Database entries (e.g., CCDC 987654) to confirm stereoelectronic effects .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer : The quinoline nitrogen directs palladium-catalyzed Suzuki-Miyaura coupling at the C4 position. Monitor intermediates via in situ ¹⁹F NMR (if fluorinated aryl boronic acids are used). Kinetic studies (Eyring plot) reveal a ΔG‡ of ~25 kJ/mol for the rate-limiting transmetallation step .

Methodological Best Practices

- Controlled Experiments : Include deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.

- Data Reproducibility : Triplicate runs for biological assays (n=3) with ANOVA analysis (p<0.05).

- Safety Protocols : Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory due to H315/H319 hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.